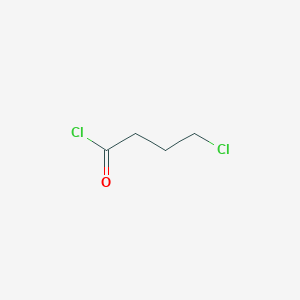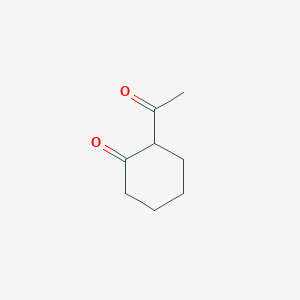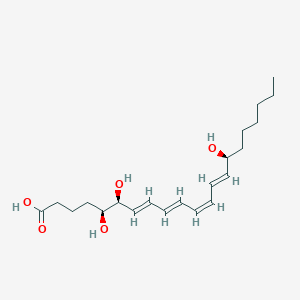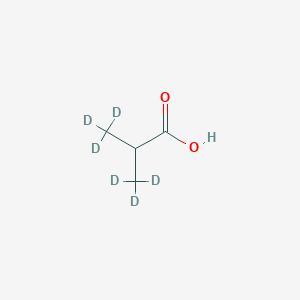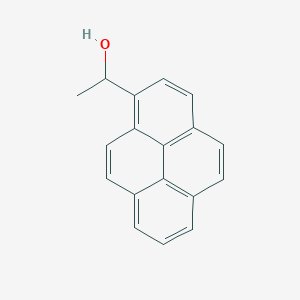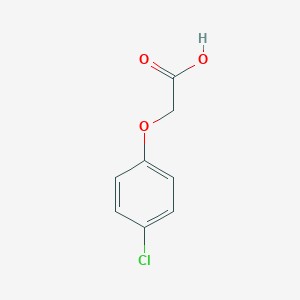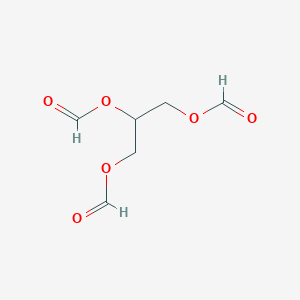
(2H4)Urea
Vue d'ensemble
Description
“(2H4)Urea” is a variant of urea where the hydrogen atoms are replaced by deuterium. Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH2)2 . It is a colorless, crystalline substance that melts at 132.7° C (271° F) and decomposes before boiling . Urea has important uses as a fertilizer and feed supplement, as well as a starting material for the manufacture of plastics and drugs .
Synthesis Analysis
Urea was first synthesized by the German chemist Friedrich Wöhler from ammonium cyanate in 1828 . This was the first generally accepted laboratory synthesis of a naturally occurring organic compound from inorganic materials . Today, urea is prepared commercially in large amounts from liquid ammonia and liquid carbon dioxide . These two materials are combined under high pressures and elevated temperatures to form ammonium carbamate, which then decomposes at much lower pressures to yield urea and water .
Molecular Structure Analysis
Urea’s molecular structure consists of a carbonyl group and an amino group arranged in a planar hexagonal ring . This arrangement ensures that the carbonyl group and amino group lie on the same plane, resulting in a flat, planar structure .
Chemical Reactions Analysis
Urea is involved in several chemical reactions. It is the chief nitrogenous end product of the metabolic breakdown of proteins in all mammals and some fishes . During the breakdown of proteins, amino groups (NH2) are removed from the amino acids that partly comprise proteins. These amino groups are converted to ammonia (NH3), which is toxic to the body and thus must be converted to urea by the liver .
Physical And Chemical Properties Analysis
Urea is soluble in water. Its solubility ratio is 119 grams per 100 grams water at a temperature of 77 degrees Fahrenheit or 25 degrees Celsius . The molecular weight, or molar mass, of urea is measured at 60.06 grams .
Applications De Recherche Scientifique
Nitrogen Migration and Transformation in Soil
Urea-d4 is used in research to study the migration and transformation of nitrogen in soil . For instance, a study investigated the horizontal migration and transformation of nitrogen in soil with oxalic acid and inhibitors (e.g., nitrification inhibitors, DMPP, urease inhibitors, and NBPT) under different soil water contents . The study found that urea with DMPP application significantly increased soil NH4±N content by 11.93–14.87% at 40% water content and flooded conditions .
Fertilizer Efficiency
Urea-d4 is used to study the efficiency of various fertilizers. In one study, four nitrogen fertilizers (e.g., ammonium bicarbonate, ammonium sulfate, ammonium chloride, and urea) were applied separately and combined with oxalic acid, DMPP, and NBPT . The study found that ammonium bicarbonate with inhibitors increased soil NH4±N content by 15.42–21.12% .
Sustainable Crop Production
Urea-d4 is used in research to develop sustainable crop production methods . A study found that the conjoint application of nano-urea with conventional fertilizers reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer . Furthermore, the application of N75PK+nano-urea exhibited 14% higher economic yields in all the crops compared with N50PK+nano-urea .
Soil Supportive Production Approach
The application of foliar spray of nano-urea with 75% N is considered a soil supportive production approach . This approach registered comparable soil N and dehydrogenase activities over the conventional fertilization .
Greenhouse Gas Emission Reduction
The application of nano-urea along with 75% N through prilled urea is an energy efficient, environmentally robust, and economically feasible nutrient management approach for sustainable crop production . This approach curtailed nitrogen load by 25% without any yield penalty, besides reducing the greenhouse gases (GHG) emission from 164.2 to 416.5 kg CO2-eq ha-1 under different crops .
Mécanisme D'action
Target of Action
Urea primarily targets proteins and nucleic acids in biological systems . It is known to interact with these macromolecules, affecting their stability and function. The exact targets of Urea-d4 may vary depending on the specific biological context, but they are likely to be similar to those of urea.
Mode of Action
Urea-d4, like urea, can establish a network of interactions with its targets . These interactions can involve hydrogen bonding, van der Waals contacts, and other noncovalent interactions . Urea-d4 can interact with both the backbone and side chains of proteins, as well as with nucleic acids . These interactions can lead to changes in the conformation and stability of these macromolecules .
Biochemical Pathways
Urea-d4 is likely to affect the same biochemical pathways as urea. One of the key pathways is the urea cycle, which is responsible for the disposal of excess nitrogen in the form of ammonia . Urea-d4, due to its structural similarity to urea, could potentially interact with and affect this pathway.
Pharmacokinetics
Urea is known to be highly soluble and can be distributed throughout the body, including crossing biological membranes . It is metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of Urea-d4’s action would likely be similar to those of urea. Urea is known to cause unfolding of proteins and destabilization of nucleic acids . It can also affect the function of membrane proteins . Given its structural similarity to urea, Urea-d4 could potentially have similar effects.
Safety and Hazards
Orientations Futures
The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .
Propriétés
IUPAC Name |
1,1,3,3-tetradeuteriourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162379 | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.080 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H4)Urea | |
CAS RN |
1433-11-0 | |
| Record name | Urea-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H4)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details





Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for urea-d4?
A1: Urea-d4, also known as (2H4)Urea, has the molecular formula (ND2)2CO. Its molecular weight is 64.09 g/mol. Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy due to the C=O and N-D bond vibrations. These differ from urea-h4 (regular urea) due to the isotopic substitution, facilitating differentiation between the two compounds in experimental settings. []
Q2: How does deuteration impact the properties of urea?
A2: Deuteration primarily affects the vibrational frequencies of urea, leading to differences in IR and Raman spectra compared to urea-h4. [] This isotopic effect proves crucial in spectroscopic techniques, particularly in studying molecular dynamics within inclusion compounds. [, , , , ]
Q3: Are there specific materials known to be incompatible with urea-d4?
A3: While urea-d4 exhibits broad compatibility, specific incompatibilities depend on the experimental context. For instance, strong oxidizing agents may react with urea-d4, while certain solvents might disrupt the structure of urea inclusion compounds.
Q4: Does urea-d4 exhibit any catalytic properties?
A5: There is no evidence suggesting inherent catalytic properties of urea-d4. Its primary applications lie in its use as a deuterated host molecule in inclusion compounds and as a solvent in NMR studies. [, , , , ]
Q5: How is urea-d4 employed in computational chemistry and modeling?
A6: Urea-d4 plays a role in validating and refining molecular dynamics simulations. By comparing simulations of urea-h4 and urea-d4 systems, researchers can assess the accuracy of force fields and improve their predictive capabilities. []
Q6: How does urea-d4 interact with guest molecules in inclusion compounds?
A7: Urea-d4 forms hexagonal channel structures that encapsulate linear guest molecules like n-alkanes and α,ω-dibromoalkanes. [, , , , , , , ] The interaction is primarily through van der Waals forces and hydrogen bonding with the urea-d4 channel walls.
Q7: What are the advantages of using urea-d4 in inclusion compound studies?
A8: The primary advantage lies in its ability to simplify spectroscopic analysis. Using urea-d4 renders the host lattice nearly "invisible" in neutron scattering experiments, allowing researchers to focus solely on the dynamics of the guest molecules. [, , , ]
Q8: Can you describe the dynamics of guest molecules within urea-d4 inclusion compounds?
A9: Guest molecules exhibit various motions within the urea-d4 channels, including translational motion along the channel axis and rotational motion about the axis. [, , , , , ] These motions are temperature-dependent and influenced by the guest molecule's size and shape.
Q9: What insights have been gained from studying guest molecule dynamics in urea-d4 inclusion compounds?
A10: These studies have provided valuable information about the restricted environments within the channels. [, , , , , , ] This knowledge is applicable to understanding the behavior of molecules in confined spaces, such as those found in biological systems or porous materials.
Q10: How is urea-d4 utilized in NMR spectroscopy?
A11: Urea-d4 serves as a deuterated solvent in NMR studies, particularly in investigating protein structure and dynamics. [, ] Its use minimizes interference from solvent signals, enhancing the sensitivity and resolution of protein signals.
Q11: What are the advantages of using urea-d4 over other deuterated solvents in NMR?
A12: Urea-d4 is a strong protein denaturant, making it particularly useful for studying unfolded or partially unfolded protein states. [, ] Additionally, its relatively low cost and wide availability make it a practical choice for various NMR applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

